(2R)-1-(dimethylamino)-3-methylbutan-2-ol
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Overview
Description
(2R)-1-(dimethylamino)-3-methylbutan-2-ol is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of a dimethylamino group and a hydroxyl group attached to a butane backbone. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(dimethylamino)-3-methylbutan-2-ol typically involves the reaction of 3-methyl-2-butanone with dimethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like sodium borohydride to facilitate the reduction process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(dimethylamino)-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced further to form different amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: 3-methyl-2-butanone.
Reduction: Various secondary and tertiary amines.
Substitution: Compounds with different functional groups replacing the dimethylamino group.
Scientific Research Applications
(2R)-1-(dimethylamino)-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2R)-1-(dimethylamino)-3-methylbutan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The hydroxyl group can also form hydrogen bonds, contributing to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(dimethylamino)-3-methylbutan-2-ol: The enantiomer of the compound, with similar but not identical properties.
1-(dimethylamino)-2-propanol: A structurally similar compound with different steric and electronic properties.
2-(dimethylamino)ethanol: Another related compound with a shorter carbon chain.
Uniqueness
(2R)-1-(dimethylamino)-3-methylbutan-2-ol is unique due to its specific chiral center, which imparts distinct stereochemical properties. This enantiomeric purity can lead to different biological activities and interactions compared to its racemic mixture or other similar compounds.
Properties
IUPAC Name |
(2R)-1-(dimethylamino)-3-methylbutan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-6(2)7(9)5-8(3)4/h6-7,9H,5H2,1-4H3/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVDIJPAUMTOMB-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CN(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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